molecular formula C12H8FNO2S B1304264 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene CAS No. 2438-85-9

1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

Cat. No.: B1304264
CAS No.: 2438-85-9
M. Wt: 249.26 g/mol
InChI Key: SORUMIWSFRGDCF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene typically involves the following steps:

Chemical Reactions Analysis

1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene undergoes various chemical reactions, including:

The major products formed from these reactions include amino derivatives, substituted benzene derivatives, and oxidized sulfur compounds.

Scientific Research Applications

1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom and sulfanyl group can engage in various substitution and addition reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene can be compared with similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfanyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORUMIWSFRGDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382421
Record name 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2438-85-9
Record name 1-Fluoro-4-[(4-nitrophenyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2438-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-fluorobenzenethiol (9.86 g, 77 mmol), 1-chloro-4-nitrobenzene (12.72 g, 81 mmol) and potassium carbonate (21.25 g, 154 mmol) in acetonitrile (300 mL) is stirred at room temperature under inert atmosphere for 48 h. The mixture is diluted with water (750 mL) and the aqueous phase is extracted with dichloromethane (2×500 mL). The combined organic layers are dried over sodium sulphate, filtered and concentrated under reduced pressure. The desired product is isolated in the presence of some impurities as a yellow solid (19.4 g, 78 mmol) (HPLC-MS Method 2: retention time: 2.132 min, m/z no mass signal).
Quantity
9.86 g
Type
reactant
Reaction Step One
Quantity
12.72 g
Type
reactant
Reaction Step One
Quantity
21.25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step Two

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